2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide

Physicochemical Properties Drug‑Likeness Permeability Prediction

Researchers requiring precise kinase hinge-binding contacts face failure when using generic bis-sulfonamides due to mismatched steric/electronic profiles. This compound provides the exact 2-chloropyridine-3-sulfonamide core with meta-methyl(phenyl)sulfamoyl tail, uniquely delivering: • High H-bond acceptor count (7) & TPSA 113 Ų for ATP-competitive inhibitor design. • Bent meta-conformation complementary to CA II/IX active sites for isoform selectivity mapping. • Matched pair for ADME permeability model calibration (15 Ų higher TPSA vs. 5-bromo-3-carboxamide analog). Supplied with full characterization, ready for global shipment.

Molecular Formula C18H16ClN3O4S2
Molecular Weight 437.91
CAS No. 1119248-80-4
Cat. No. B2714745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide
CAS1119248-80-4
Molecular FormulaC18H16ClN3O4S2
Molecular Weight437.91
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=C(N=CC=C3)Cl
InChIInChI=1S/C18H16ClN3O4S2/c1-22(15-8-3-2-4-9-15)28(25,26)16-10-5-7-14(13-16)21-27(23,24)17-11-6-12-20-18(17)19/h2-13,21H,1H3
InChIKeyFNCPIOPCLQPYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide – Identity & Compound-Class Context


2-Chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide (CAS 1119248-80-4) is a dual sulfonamide built on a 2-chloropyridine-3-sulfonamide scaffold linked via an aniline bridge to a methyl(phenyl)sulfamoyl group [1]. With a molecular weight of 437.9 g·mol⁻¹, a topological polar surface area (TPSA) of 113 Ų, and a computed XLogP3 of 3.0, it occupies a distinct physicochemical space among pyridine‑sulfonamide analogs [1]. The compound belongs to the broader class of substituted arylsulfonamides that have been investigated for kinase inhibition, carbonic‑anhydrase modulation, and anti‑infective applications, yet its precise substitution pattern is not replicated by any single closely‑related analog [1].

Compound Class Dual sulfonamide, substituted arylsulfonamide
Core Scaffold 2‑Chloropyridine‑3‑sulfonamide with methyl(phenyl)sulfamoyl tail
Physicochemical Context Moderate TPSA and lipophilicity suit cell‑based target‑engagement assays
Differentiation Substitution pattern not replicated by any single close analog

Irreplaceability of 2-Chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide


Pyridine‑3‑sulfonamide derivatives exhibit sharp structure‑activity relationships where even minor changes to the heterocycle, the sulfonamide linker, or the terminal sulfamoyl group often produce >10‑fold shifts in target affinity, selectivity, or metabolic stability [1]. The 2‑chloropyridine‑3‑sulfonamide core of the target compound simultaneously provides an electron‑withdrawing halogen that tunes π‑stacking and a hydrogen‑bond‑accepting pyridine nitrogen, while the meta‑connected methyl(phenyl)sulfamoyl tail introduces a constrained, hydrophobic motif that cannot be mimicked by simple N‑methyl or N‑aryl sulfonamides [1]. Consequently, procurement of a generic “pyridine sulfonamide” or “bis‑sulfonamide” surrogate without exact structural verification risks losing the specific steric and electronic signature required for the intended assay or synthetic application.

Generic “pyridine sulfonamide” surrogates may lack the 2‑chloro electronic signature and pyridine nitrogen H‑bond acceptor, shifting target affinity.
Replacing the meta‑connected methyl(phenyl)sulfamoyl tail with simple N‑methyl or N‑aryl groups removes the constrained hydrophobic motif required for productive binding.
Minor linker or heterocycle modifications can produce >10‑fold changes in target affinity, selectivity, or metabolic stability, preventing direct substitution without validation.

2-Chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide – Differentiation from Closest Analogs


Physicochemical Profiling vs. 5-Bromo-3-carboxamide Analog

The target compound and its closest deposited analog, 5‑bromo‑N‑[3‑[methyl(phenyl)sulfamoyl]phenyl]pyridine‑3‑carboxamide (CID 3514523), differ in three key computed descriptors. The target has a lower molecular weight (437.9 vs. 446.3 g·mol⁻¹), a higher hydrogen‑bond acceptor count (7 vs. 5), and a larger topological polar surface area (113 vs. 98 Ų) [1][2]. These differences predict distinct passive permeability and solubility profiles that would affect assay behavior in cell‑based screens.

Physicochemical Profiling
Class‑level inference
Target: MW 437.9, HBA 7, TPSA 113 Ų vs Analog: MW 446.3, HBA 5, TPSA 98 Ų ΔMW −8.4, ΔHBA +2, ΔTPSA +15 Ų
Distinct permeability and solubility profiles predicted for cell‑based assays.
Computed descriptors; experimental ADME data to verify.
Physicochemical Properties Drug‑Likeness Permeability Prediction

Hydrogen-Bond Capacity vs. 2-Chloro-N-methyl Fragment

2‑Chloro‑N‑methylpyridine‑3‑sulfonamide (CAS 90916-89-9) is a minimal analog that retains the core pyridine‑sulfonamide but eliminates the entire methyl(phenyl)sulfamoyl‑aniline extension. The target compound possesses 7 hydrogen‑bond acceptors versus only 4 for the fragment, and a larger TPSA (113 vs. 67 Ų) [1][2]. The additional HBA capacity arises from the second sulfonamide and the aniline nitrogen, which can engage in bidentate or bifurcated hydrogen bonds with target proteins.

H‑Bond Capacity
Class‑level inference
+3 Hydrogen‑Bond Acceptors
Elaborated molecule may support lead‑like target engagement vs. minimal fragment.
Fragment-to-lead affinity gains are context‑dependent.
Hydrogen Bonding Target Engagement Fragment Elaboration

Meta vs. Para Regioisomer Differentiation

The target compound bears the methyl(phenyl)sulfamoyl group at the meta position of the central aniline ring. The para‑isomer, 2‑chloro‑N‑[4‑[methyl(phenyl)sulfamoyl]phenyl]pyridine‑3‑sulfonamide, exhibits a substantially different molecular shape. Although no published head‑to‑head biological data exist, the meta isomer’s 3D conformer occupies a distinct volume (3D similarity score <0.7 vs. para isomer by shape‑based alignment) [1]. The meta connectivity enforces a non‑linear geometry that is often required for optimal fit into bent binding pockets such as the ATP site of certain kinases.

Regioisomeric Shape
Supporting evidence
Meta conformer: bent geometry vs Para isomer: linear geometry Shape similarity
Regioisomeric precision critical for SAR interpretation.
Meta‑to‑para shift can alter IC50 >100‑fold in kinase series (class‑level).
Regioisomer Selectivity Target Recognition Synthetic Integrity

2-Chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide – Application Scenarios


Lead-Like Fragment Elaboration for Kinase Inhibitors

The compound’s high hydrogen‑bond acceptor count (7) and moderate TPSA (113 Ų) position it as an advanced intermediate for creating ATP‑competitive kinase inhibitors that require multiple hinge‑binding contacts. Its physicochemical profile exceeds that of the minimal 2‑chloro‑N‑methyl fragment, offering a pre‑built vector for further substitution at the pyridine C‑4 or C‑5 positions without compromising solubility [1][3].

Physicochemical Probe for Permeability-Selectivity Trade-Off

With a TPSA 15 Ų higher than the corresponding 5‑bromo‑3‑carboxamide analog, this compound serves as a matched pair for investigating the impact of sulfonamide‑versus‑carboxamide linkers on cell permeability while maintaining a similar molecular weight and lipophilicity. Such matched pairs are requested by ADME groups to calibrate in silico permeability models [1][2].

Regioisomeric Selectivity in Sulfonamide-Binding Enzymes

The meta‑connected methyl(phenyl)sulfamoyl group provides a bent conformation that is complementary to the curved active sites of carbonic anhydrase isoforms II and IX. When compared with the hypothetical para isomer, the meta substitution is expected to yield distinct isoform selectivity, making the compound useful for mapping sulfonamide‑binding pockets in enzymatic selectivity panels [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead elaboration
High hydrogen‑bond capacity and moderate TPSA
ATP‑competitive binding and solubility assays
Permeability‑selectivity trade‑off probe
Sulfonamide vs carboxamide linker comparison
Caco‑2 / PAMPA permeability model calibration
Sulfonamide‑binding enzyme selectivity mapping
Meta‑substituted bent conformation
Carbonic anhydrase isoform selectivity panels
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